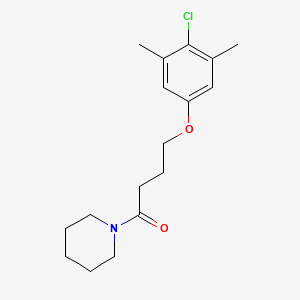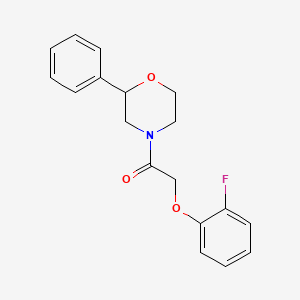![molecular formula C20H14FN5O4 B2879015 N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 941890-84-2](/img/no-structure.png)
N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups and structural features that are common in medicinal chemistry. It has a pyrazolo[3,4-b]pyridine core, which is a type of fused pyridine derivative. Fused pyridine derivatives are of increasing interest in drug design and medicinal chemistry . The compound also contains a carboxamide group, a nitro group, and a fluoro group attached to a phenyl ring.
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amino group, or the carboxamide could be hydrolyzed to a carboxylic acid .Aplicaciones Científicas De Investigación
Kinase Inhibition for Cancer Therapy
One significant application of compounds related to N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is as selective inhibitors of the Met kinase superfamily, which plays a critical role in cancer development and metastasis. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides have been identified as potent Met kinase inhibitors. These compounds have shown excellent in vivo efficacy against certain types of cancer, such as gastric carcinoma, demonstrating their potential as therapeutic agents in oncology (Schroeder et al., 2009).
Synthesis of Bioactive Heterocyclic Compounds
Research has also focused on synthesizing novel heterocyclic compounds utilizing similar chemical structures, which have demonstrated cytotoxic activity against various cancer cell lines. For example, pyrazolo[1,5-a]pyrimidines and related Schiff bases synthesized from related carboxamides showed significant cytotoxicity against colon, lung, breast, and liver cancer cells. These findings suggest the potential application of these compounds in developing new cancer therapies (Hassan et al., 2015).
Fungicidal Activity
Another application area is the synthesis of systemic fungicides. Pyrazolo[1,5-a]pyrimidine analogues of the fungicide carboxin have been synthesized and evaluated for their fungicidal activity. These studies revealed that certain pyrazolo[1,5-a]pyrimidines show high levels of activity against fungal pathogens, indicating their potential use in agricultural fungicides (Huppatz, 1985).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide involves the condensation of 4-fluoro-3-nitroaniline with ethyl acetoacetate, followed by cyclization with phenylhydrazine and subsequent reaction with methyl isocyanate. The resulting intermediate is then reacted with 2-chloro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid to yield the final product.", "Starting Materials": [ "4-fluoro-3-nitroaniline", "ethyl acetoacetate", "phenylhydrazine", "methyl isocyanate", "2-chloro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid" ], "Reaction": [ "Step 1: Condensation of 4-fluoro-3-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to yield 3-methyl-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-5-carboxylic acid ethyl ester.", "Step 2: Cyclization of the intermediate from step 1 with phenylhydrazine in the presence of a catalyst such as acetic acid to yield 3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester.", "Step 3: Reaction of the intermediate from step 2 with methyl isocyanate in the presence of a base such as triethylamine to yield N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide.", "Step 4: Reaction of the product from step 3 with 2-chloro-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid in the presence of a base such as potassium carbonate to yield the final product, N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide." ] } | |
Número CAS |
941890-84-2 |
Nombre del producto |
N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide |
Fórmula molecular |
C20H14FN5O4 |
Peso molecular |
407.361 |
Nombre IUPAC |
N-(4-fluoro-3-nitrophenyl)-3-methyl-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C20H14FN5O4/c1-11-17-18(27)14(10-22-19(17)25(24-11)13-5-3-2-4-6-13)20(28)23-12-7-8-15(21)16(9-12)26(29)30/h2-10H,1H3,(H,22,27)(H,23,28) |
Clave InChI |
XEYGOZICRWEKHN-UHFFFAOYSA-N |
SMILES |
CC1=NN(C2=C1C(=O)C(=CN2)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-])C4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



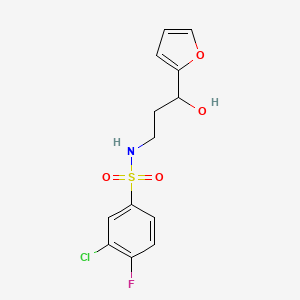
![5-cyano-4-(furan-2-yl)-2-methyl-N-(3-methylphenyl)-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2878935.png)
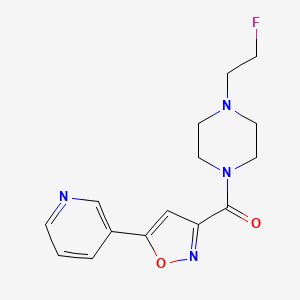
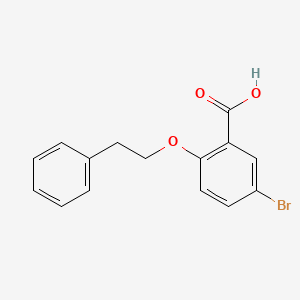
![2,6-dichloro-N-[3-chloro-4-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2878941.png)
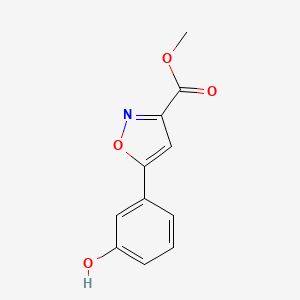
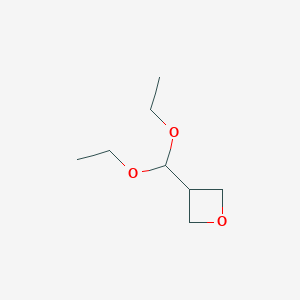
![Ethyl 2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2878946.png)
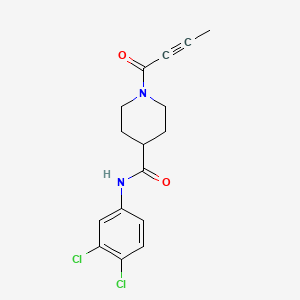
![5lambda4-Thia-8-azaspiro[3.5]nonane 5-oxide;hydrochloride](/img/structure/B2878948.png)
![2,6-dioxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B2878951.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N,3,4-trimethylbenzenesulfonamide](/img/structure/B2878952.png)
